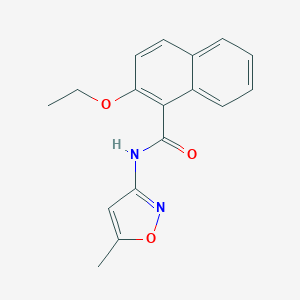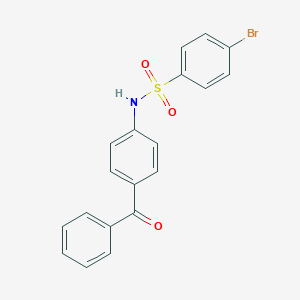![molecular formula C23H20ClNO3 B308975 Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate](/img/structure/B308975.png)
Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate, also known as DPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPC is a small molecule that has been synthesized through a variety of methods and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate is not fully understood, but it is thought to involve the inhibition of enzymes involved in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. This compound has also been shown to interact with opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines. In pain research, this compound has been shown to have analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate in lab experiments is its high purity and yield. This compound has also been shown to have a variety of biochemical and physiological effects, making it a versatile compound for research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
For research on Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate include further exploration of its mechanism of action, as well as its potential applications in other areas of research, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of analogs of this compound may lead to compounds with improved efficacy and fewer side effects.
Métodos De Síntesis
Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate can be synthesized through a variety of methods, including the reaction of 4-chloro-3-nitrobenzoic acid with 3,3-diphenylpropanoyl chloride, followed by reduction with iron powder and acetic acid. Another method involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,3-diphenylpropanoic acid, followed by reduction with sodium dithionite. Both methods have been shown to yield this compound with high purity and yield.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate has been used in a variety of research applications, including the study of cancer, inflammation, and pain. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In pain research, this compound has been shown to have analgesic effects in animal models.
Propiedades
Fórmula molecular |
C23H20ClNO3 |
|---|---|
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
methyl 4-chloro-3-(3,3-diphenylpropanoylamino)benzoate |
InChI |
InChI=1S/C23H20ClNO3/c1-28-23(27)18-12-13-20(24)21(14-18)25-22(26)15-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,15H2,1H3,(H,25,26) |
Clave InChI |
WXRBTJJNLVXHRE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(2,4-dimethylphenyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308903.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308904.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)

![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)